Ac-RYYRIK-NH2

概要

説明

Ac-RYYRIK-NH2は、アセチル-アルギニン-チロシン-チロシン-アルギニン-イソロイシン-リシン-アミドという配列を持つ合成ペプチドですこの化合物は、疼痛調節やその他の生理学的プロセスに関与する神経ペプチドであるノシセプチン の効果を拮抗する可能性について研究されています。

科学的研究の応用

作用機序

Ac-RYYRIK-NH2は、NOP受容体の高親和性リガンドとして作用し、ノシセプチンの効果を拮抗します 。それは、ノシセプチンのNOP受容体への結合を競合的に阻害し、それによってノシセプチンの効果を媒介する下流のシグナル伝達経路を遮断します。これには、Gタンパク質の活性化の阻害と、疼痛知覚に関与するイオンチャネルの調節が含まれます 。

類似化合物の比較

類似化合物

Ac-RYYRWK-NH2: 構造は似ていますが、イソロイシン(I)の代わりにトリプトファン(W)残基を持つ別のペプチドです。

ノシセプチン/オルファニンFQ: NOP受容体の内因性リガンドであり、this compoundに比べてより幅広い生理学的効果を持っています。

独自性

This compoundは、NOP受容体に対する高い特異性と親和性によりユニークであり、ノシセプチンシグナル伝達経路の研究に役立つツールとなっています。異なる状況で拮抗薬と部分的アゴニストの両方として機能する能力は、それを他の類似のペプチドとはさらに区別しています 。

生化学分析

Biochemical Properties

Ac-RYYRIK-NH2 plays a significant role in biochemical reactions by interacting with the NOP receptor. This interaction is crucial for modulating the effects of nociceptin, a neuropeptide involved in pain perception and other physiological processes. This compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations and the chronotropic effect of nociceptin on rat cardiomyocytes . Additionally, it displays potent agonist properties in vivo, inhibiting locomotor activity in mice . The peptide’s high affinity for the NOP receptor (K_i = 1.5 nM) underscores its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the NOP receptor. In neuronal cells, it can inhibit nociceptin-induced signaling pathways, thereby reducing pain perception . In cardiomyocytes, this compound antagonizes the chronotropic effects of nociceptin, which can impact heart rate and cardiac function . The compound’s ability to inhibit locomotor activity in mice suggests its potential effects on motor neurons and related pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. This binding inhibits the activation of G proteins and the subsequent signaling cascade initiated by nociceptin . The N-terminal acetyl group and the C-terminal amide group of this compound are crucial for its binding affinity and specificity . The peptide’s interaction with the NOP receptor differs from that of nociceptin, suggesting a unique mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when desiccated and stored at -20°C In vivo studies have shown that the compound can inhibit locomotor activity in mice, indicating sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes nociceptin-induced responses without significant adverse effects . Higher doses may lead to toxic effects or diminished efficacy due to receptor desensitization. Detailed studies on dosage thresholds and toxicology are essential for determining the therapeutic window of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to nociceptin signaling. The compound interacts with enzymes and cofactors that modulate the activity of the NOP receptor. These interactions can influence metabolic flux and the levels of metabolites associated with nociceptin signaling

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at target sites, such as neuronal and cardiac tissues . The transport mechanisms and distribution patterns of this compound are critical for its therapeutic efficacy and safety.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biological effects. The peptide’s targeting signals and post-translational modifications direct it to compartments such as the plasma membrane, where the NOP receptor is located . The subcellular localization of this compound is essential for its interaction with the NOP receptor and the modulation of nociceptin signaling.

準備方法

合成経路と反応条件

Ac-RYYRIK-NH2は、通常、Fmoc(9-フルオレニルメトキシカルボニル)戦略を用いた固相ペプチド合成(SPPS)によって合成されます 。合成には、保護されたアミノ酸を樹脂結合ペプチド鎖に逐次添加することが含まれます。N末端アセチル化とC末端アミド化は、ペプチドの安定性と生物活性を高めるために実施されます。最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)によって精製されます 。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、大規模SPPS、続いてペプチドの純度と一貫性を確保するための精製および品質管理プロセスが含まれます 。

化学反応の分析

反応の種類

Ac-RYYRIK-NH2は、合成中に主にペプチド結合形成および切断反応を起こします。生理的条件下では、酸化、還元、または置換反応には通常参加しません 。

一般的な試薬と条件

Fmoc保護アミノ酸: SPPSプロセスで使用されます。

カップリング試薬: ペプチド結合形成のためのHBTU(O-(ベンゾトリアゾール-1-イル)-N、N、N '、N'-テトラメチルウロニウムヘキサフルオロホスフェート)やDIPEA(N、N-ジイソプロピルエチルアミン)など。

主な生成物

合成の主な生成物は、this compoundペプチドです。副生成物には、切断されたペプチドやミスフォールドペプチドが含まれる場合がありますが、これらは通常、精製プロセス中に除去されます 。

科学研究の用途

類似化合物との比較

Similar Compounds

Ac-RYYRWK-NH2: Another peptide with a similar structure but with a tryptophan (W) residue instead of isoleucine (I).

Nociceptin/Orphanin FQ: The endogenous ligand for the NOP receptor, which has a broader range of physiological effects compared to Ac-RYYRIK-NH2.

Uniqueness

This compound is unique due to its high specificity and affinity for the NOP receptor, making it a valuable tool for studying nociceptin signaling pathways. Its ability to act as both an antagonist and a partial agonist in different contexts further distinguishes it from other similar peptides .

生物活性

Ac-RYYRIK-NH2 is a synthetic hexapeptide that functions primarily as an antagonist of the nociceptin/orphanin FQ (NOP) receptor. This compound has garnered attention for its ability to inhibit the biological activities of nociceptin, a neuropeptide associated with pain modulation and various physiological processes. The following sections delve into the biological activity, structural requirements, pharmacological implications, and relevant case studies related to this compound.

This compound acts as a competitive antagonist at the NOP receptor, inhibiting the binding of nociceptin and subsequently blocking its downstream signaling pathways. Notably, it does not interfere with the activation of other opioid receptors such as μ-, δ-, or κ-opioid receptors, highlighting its specificity for the NOP receptor.

Affinity and Potency

Research indicates that this compound exhibits high affinity for the NOP receptor, with a Ki value reported at approximately 1.5 nM . In studies assessing its antagonistic properties, this compound has shown to shift the concentration-response curve of nociceptin to the right, indicating competitive inhibition with a Schild constant of 6.58 nM .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits nociceptin-induced GTPγS binding in rat brain membranes. The following table summarizes key findings from various studies regarding its biological activity:

| Study | Method | Findings |

|---|---|---|

| Berger et al. (1999) | GTPγS Binding Assay | Competitive antagonist for nociceptin; high affinity (Ki = 6.58 nM) |

| Albrecht et al. (1998) | Membrane Preparation | Inhibition of nociceptin-induced effects on cardiomyocytes |

| Matsushima et al. (2014) | Structure-Activity Relationship | N-terminal acetyl group essential for receptor binding; Arg residue critical for activity |

Importance of Residues

The structure-activity relationship studies have identified crucial residues within this compound that contribute to its binding affinity and efficacy at the NOP receptor. The N-terminal acetyl group and the Arg residue at position 1 are particularly significant. Removal or modification of these components leads to a substantial decrease in binding affinity .

Comparative Analysis with Other Peptides

This compound was compared with other peptides in terms of their binding affinities and functional activities. For instance, while it is inactive at μ-opioid receptors, it retains significant activity at the NOP receptor, underscoring its potential as a selective antagonist .

Cardiovascular Effects

In studies involving neonatal rat cardiomyocytes, this compound was shown to block the chronotropic effects induced by nociceptin without affecting baseline heart rates . This suggests potential therapeutic applications in conditions where nociceptin's hyperalgesic effects contribute to cardiovascular dysregulation.

Chimeric Peptides

Recent research has explored chimeric constructs combining this compound with other opioid ligands. These studies indicate that modifications can enhance binding affinities and create dual-action peptides capable of targeting multiple receptors simultaneously . For example, chimeras such as KW-495 demonstrated mixed agonist activity at both NOP and μ-opioid receptors.

特性

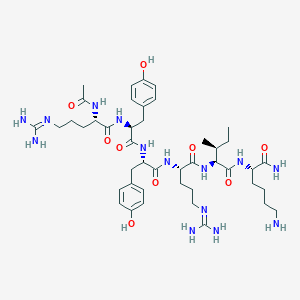

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBVZGQADABSU-RERZDIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。